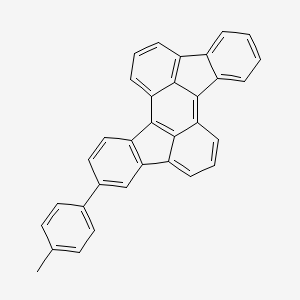![molecular formula C17H26O2S B14186091 [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene CAS No. 852989-13-0](/img/structure/B14186091.png)
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene is a chemical compound with a unique structure that combines a tetramethylcyclohexyl group with a methanesulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for large-scale production. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidation catalyst.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various organic compounds.
Uniqueness
[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene is unique due to its combination of a bulky tetramethylcyclohexyl group and a reactive methanesulfonyl group. This structure imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
852989-13-0 |
|---|---|
Formule moléculaire |
C17H26O2S |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylcyclohexyl)methylsulfonylbenzene |
InChI |
InChI=1S/C17H26O2S/c1-16(2)11-8-12-17(3,4)15(16)13-20(18,19)14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3 |
Clé InChI |
JUZMHJMHSKCMEU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1CS(=O)(=O)C2=CC=CC=C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)



![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)


![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)
